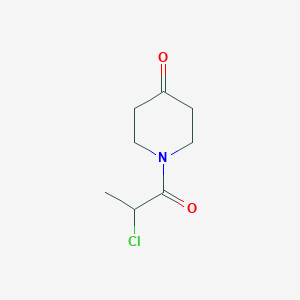

1-(2-Chloropropanoyl)piperidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

78440-44-5 |

|---|---|

Molecular Formula |

C8H12ClNO2 |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

1-(2-chloropropanoyl)piperidin-4-one |

InChI |

InChI=1S/C8H12ClNO2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5H2,1H3 |

InChI Key |

LGBPSXRRLAULMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC(=O)CC1)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1 2 Chloropropanoyl Piperidin 4 One

Reactions Involving the Carbonyl Group at Position 4 of the Piperidine (B6355638) Ring

The ketone functional group at the C-4 position of the piperidine ring is a key site for a variety of chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, leading to a wide range of derivatives.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of 1-(2-Chloropropanoyl)piperidin-4-one undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. The reaction is generally reversible and the rate is optimal under mildly acidic conditions (pH ~5). libretexts.org At lower pH, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.org This reaction is a reliable method for the characterization of ketones and aldehydes. wikipedia.orgkhanacademy.org The resulting oximes can exist as E/Z stereoisomers. khanacademy.org

Hydrazones: Treatment with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. organic-chemistry.orgnih.gov These derivatives are often crystalline solids with sharp melting points, historically used for the identification of carbonyl compounds. khanacademy.org

The table below summarizes these condensation reactions.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Substituted Hydrazine (R-NHNH₂) | Hydrazone |

Table 1: Condensation Reactions of the Carbonyl Group.

Nucleophilic Additions and Subsequent Derivatizations

The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to addition products. These reactions often result in the formation of a new carbon-carbon or carbon-heteroatom bond and the conversion of the carbonyl carbon from sp² to sp³ hybridization.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-chloropropanoyl)piperidin-4-ol. This is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction with Organometallic Reagents: Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), act as strong carbon nucleophiles. They add to the carbonyl group to form tertiary alcohols after an acidic workup. This provides a powerful method for creating new carbon-carbon bonds at the C-4 position.

Wittig Reaction: The Wittig reaction, utilizing a phosphorus ylide (a Wittig reagent), can be employed to convert the carbonyl group into a carbon-carbon double bond (an alkene). This allows for the introduction of an alkylidene group at the C-4 position.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction introduces both a hydroxyl group and a nitrile group at the C-4 position, the latter of which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions at the α-Carbon Adjacent to the Carbonyl Functionality

The protons on the carbons alpha (α) to the carbonyl group (C-3 and C-5 of the piperidine ring) exhibit acidity due to the electron-withdrawing effect of the ketone and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized. libretexts.org

Enolate Chemistry and Alkylation Strategies

The formation of an enolate ion is a critical step in many reactions that functionalize the α-position. patsnap.com Enolates are powerful nucleophiles that react with a wide range of electrophiles. masterorganicchemistry.com

To generate the enolate of this compound, a strong, non-nucleophilic base is typically required to ensure complete deprotonation without competing addition to the carbonyl group. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose. fiveable.mepitt.edu Since the starting ketone is symmetrical, deprotonation at either the C-3 or C-5 position leads to the same enolate.

Once formed, the enolate can be reacted with an electrophile, most commonly an alkyl halide, in an alkylation reaction. rsc.org This SN2 reaction results in the formation of a new carbon-carbon bond at the α-position. libretexts.org Studies on the alkylation of N-acyl-4-piperidones have demonstrated the utility of this approach for introducing substituents adjacent to the carbonyl group. rsc.org

The table below outlines the general alkylation strategy.

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Enolate Formation | Strong base (e.g., LDA) in an aprotic solvent (e.g., THF), low temperature (-78 °C) | Enolate Anion | Generates the nucleophile |

| 2. Alkylation | Alkyl Halide (R-X) | α-Alkylated Piperidone | Forms a new C-C bond |

Table 2: General Strategy for α-Alkylation.

Reactions Involving Halogen at the 2-Chloropropanoyl Side Chain

The chlorine atom on the 2-chloropropanoyl side chain is positioned alpha to the amide carbonyl group. This positioning makes the carbon to which it is attached electrophilic and susceptible to nucleophilic substitution, typically via an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group facilitates the displacement of the chloride leaving group.

A variety of nucleophiles can be used to displace the chloride, leading to a diverse array of derivatives. Examples include:

Amines: Reaction with primary or secondary amines yields α-amino amides.

Thiols: Thiolates (RS⁻) can displace the chloride to form α-thio amides.

Azide (B81097): Sodium azide (NaN₃) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to an amine.

Other Nucleophiles: Other nucleophiles such as cyanides, carboxylates, and alkoxides can also participate in this substitution reaction, further highlighting the synthetic utility of this reactive site. nih.gov

Reactivity of the 2-Chloropropanoyl Amide Linkage

The N-acyl bond in this compound is a tertiary amide. Amides are generally the most stable of the carboxylic acid derivatives due to significant resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov Consequently, they are relatively unreactive towards nucleophiles.

However, under forcing conditions, the amide bond can be cleaved.

Hydrolysis: The amide can be hydrolyzed to yield piperidin-4-one and 2-chloropropanoic acid. This reaction requires harsh conditions, such as prolonged heating in the presence of strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH).

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-). This transformation requires a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), and results in the formation of 1-(2-chloropropyl)piperidin-4-one.

The stability of the amide linkage makes it a robust linker, often remaining intact while chemical modifications are performed at other sites on the molecule.

Hydrolysis and Amide Bond Modifications

The amide bond in this compound, while generally stable, can be cleaved under both acidic and basic conditions. This hydrolysis reaction yields piperidin-4-one and 2-chloropropanoic acid or their respective salts, depending on the pH of the medium.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of piperidin-4-one result in the formation of 2-chloropropanoic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and proton transfer steps lead to the formation of a carboxylate salt of 2-chloropropanoic acid and piperidin-4-one.

Beyond simple hydrolysis, the amide bond can be a target for other modifications. For instance, reduction of the amide can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, 1-(2-chloropropyl)piperidin-4-one.

| Transformation | Reagents and Conditions | Product(s) |

| Acid Hydrolysis | HCl (aq), heat | Piperidin-4-one hydrochloride, 2-Chloropropanoic acid |

| Base Hydrolysis | NaOH (aq), heat | Piperidin-4-one, Sodium 2-chloropropanoate |

| Amide Reduction | 1. LiAlH₄, THF; 2. H₂O | 1-(2-Chloropropyl)piperidin-4-one |

Nucleophilic Displacement of Chlorine and Subsequent Derivatization

The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the 2-position of the propanoyl chain susceptible to nucleophilic substitution reactions (Sₙ2). This reactivity allows for the introduction of a wide variety of functional groups, leading to a diverse array of derivatives.

A range of nucleophiles can be employed to displace the chloride, including but not limited to:

Azide ion (N₃⁻): Reaction with sodium azide introduces an azido group, which can be further transformed, for example, through reduction to an amino group or via click chemistry.

Amines: Primary and secondary amines can displace the chloride to form α-amino amides.

Thiols: Thiolates react to form α-thioether derivatives.

Cyanide ion (CN⁻): Introduction of a nitrile group opens up possibilities for further elaboration, such as hydrolysis to a carboxylic acid or reduction to an amine.

These nucleophilic displacement reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the Sₙ2 pathway. The resulting products can then undergo further derivatization at the newly introduced functional group or at the ketone of the piperidine ring.

| Nucleophile | Reagent | Product |

| Azide | Sodium azide (NaN₃) | 1-(2-Azidopropanoyl)piperidin-4-one |

| Amine (e.g., Benzylamine) | Benzylamine (BnNH₂) | 1-(2-(Benzylamino)propanoyl)piperidin-4-one |

| Thiol (e.g., Thiophenol) | Thiophenol (PhSH), Base | 1-(2-(Phenylthio)propanoyl)piperidin-4-one |

| Cyanide | Sodium cyanide (NaCN) | 1-(2-Cyanopropanoyl)piperidin-4-one |

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The presence of a chiral center at the 2-position of the propanoyl group in this compound introduces the element of stereochemistry into its reactions. When a racemic mixture of the starting material is used, the products of subsequent reactions will also be racemic, unless a chiral reagent or catalyst is employed to effect a kinetic resolution or a diastereoselective reaction.

However, if an enantiomerically pure form of this compound is used, the stereochemistry of the subsequent transformations becomes a critical consideration. In nucleophilic substitution reactions at the chiral center, an Sₙ2 mechanism will proceed with inversion of configuration. For instance, the reaction of (S)-1-(2-chloropropanoyl)piperidin-4-one with sodium azide would yield (R)-1-(2-azidopropanoyl)piperidin-4-one.

Furthermore, the existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule, such as the ketone at the 4-position of the piperidine ring. The reduction of the ketone, for example, can lead to the formation of two diastereomeric alcohols. The facial selectivity of the hydride attack on the carbonyl group can be influenced by the steric and electronic properties of the N-acyl side chain, potentially leading to a preference for one diastereomer over the other. The degree of diastereoselectivity would depend on the specific reducing agent and reaction conditions employed.

Mechanistic Investigations of Key Reactions

While specific, in-depth mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.

Mechanism of Nucleophilic Acyl Substitution at the α-Carbon: The displacement of the chlorine atom by a nucleophile is expected to follow a concerted Sₙ2 mechanism. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a trigonal bipyramidal transition state. The inversion of stereochemistry at the α-carbon is a hallmark of this mechanism. Computational studies on analogous α-halo amides could provide insights into the transition state energies and the influence of the amide group on the reaction rate.

Mechanism of Amide Hydrolysis: The mechanisms for both acid- and base-catalyzed amide hydrolysis are well-understood. For the acid-catalyzed pathway, the rate-determining step is typically the attack of water on the protonated amide. In the base-catalyzed mechanism, the rate-determining step is generally the attack of the hydroxide ion on the amide carbonyl. Kinetic studies, if performed, could confirm the reaction order with respect to the acid or base and the substrate, providing further support for these proposed mechanisms. The electronic nature of the piperidin-4-one ring is unlikely to significantly alter these fundamental pathways but may have a minor influence on the reaction rates.

Structural Elucidation and Analytical Methodologies for 1 2 Chloropropanoyl Piperidin 4 One

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 1-(2-Chloropropanoyl)piperidin-4-one, distinct signals are expected for the protons on the piperidine (B6355638) ring and the 2-chloropropanoyl side chain. Due to the restricted rotation around the amide bond, the protons on the piperidine ring adjacent to the nitrogen may appear as two separate sets of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H on Cα to Cl (CH-Cl) | 4.5 - 4.8 | Quartet (q) | ~7.0 |

| Methyl Protons (CH₃) | 1.6 - 1.8 | Doublet (d) | ~7.0 |

| Piperidine H (α to N, adjacent to C=O) | 3.6 - 4.0 | Triplet (t) or Multiplet (m) | - |

| Piperidine H (α to N, adjacent to C=O) | 3.4 - 3.8 | Triplet (t) or Multiplet (m) | - |

Note: Data are predictive and based on analogous structures.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). For the target molecule, eight distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 205 - 210 |

| Amide Carbonyl (C=O) | 168 - 172 |

| Cα to Cl (CH-Cl) | 50 - 55 |

| Piperidine C (α to N) | 40 - 45 |

| Piperidine C (β to N) | 38 - 42 |

Note: Data are predictive and based on analogous structures.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show a cross-peak between the CH-Cl proton and the methyl protons of the chloropropanoyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of the proton(s) attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the molecular fragments. Key correlations would be expected from the piperidine protons α to the nitrogen to the amide carbonyl carbon, and from the CH-Cl proton to the amide carbonyl carbon, confirming the attachment of the side chain to the piperidine nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups and the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | 1710 - 1725 |

| Amide | C=O stretch | 1640 - 1660 |

| Alkyl C-H | C-H stretch | 2850 - 2960 |

Note: Data are predictive and based on typical functional group absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₁₂ClNO₂, giving it a molecular weight of approximately 189.64 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone or amide carbonyl groups is a common fragmentation pathway.

Loss of Chlorine: The loss of a chlorine radical (·Cl) would result in a fragment ion at m/z ~154.

McLafferty Rearrangement: While less likely, intramolecular hydrogen rearrangement could occur.

Cleavage of the Acyl Group: Fragmentation at the amide bond could lead to the formation of a piperidin-4-one cation or a 2-chloropropanoyl cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 189/191 | [M]⁺, Molecular Ion |

| 154 | [M - Cl]⁺ |

| 99 | [Piperidin-4-one]⁺ |

| 91/93 | [CH₃CHClCO]⁺ |

Note: Data are predictive and based on established fragmentation principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The chromophores present in this compound are the ketone (C=O) group of the piperidinone ring and the amide (N-C=O) group.

The ketone group typically exhibits a weak n → π* transition at approximately 270-300 nm and a strong π → π* transition at a shorter wavelength, usually below 200 nm. The amide chromophore shows a weak n → π* transition around 210-230 nm. The exact absorption maxima (λmax) and molar absorptivity (ε) are influenced by the solvent polarity. In a polar solvent, the n → π* transition undergoes a hypsochromic (blue) shift, while the π → π* transition experiences a bathochromic (red) shift.

While specific experimental data for this compound is not available, a hypothetical UV-Vis spectrum can be predicted based on its constituent chromophores.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Ketone (C=O) | n → π* | 275 - 295 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the crystallographic literature, the conformations of numerous N-substituted piperidin-4-one derivatives have been extensively studied. nih.govchemrevlett.com

These studies consistently reveal that the piperidin-4-one ring predominantly adopts a chair conformation, as it is the most stable arrangement, minimizing steric and torsional strain. nih.gov The N-acyl substituent, in this case, the 2-chloropropanoyl group, would likely occupy an equatorial position to reduce steric hindrance. The planarity of the amide bond, a result of resonance, would influence the orientation of the substituent.

It is also plausible that under certain crystallization conditions or due to intramolecular interactions, other conformations such as a twist-boat form could be observed. chemrevlett.com A definitive conformational analysis would require successful single-crystal X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. For N-acyl piperidin-4-one derivatives, a reverse-phase HPLC method is generally suitable. wiley-vch.de A C18 column is a common choice for the stationary phase, offering good separation for compounds of moderate polarity.

A gradient elution with a mobile phase consisting of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is often employed. The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. Detection is typically performed using a UV detector, set at a wavelength where the amide or ketone chromophore absorbs, such as 214 nm or 254 nm. wiley-vch.de

Table 2: Exemplary HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 0-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine its direct suitability for GC-MS analysis. If the compound has sufficient volatility and thermal stability, it can be analyzed directly.

Alternatively, derivatization may be necessary to increase volatility and improve chromatographic behavior. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. The resulting mass spectrum serves as a molecular fingerprint, aiding in identification.

For the analysis of amides by GC-MS, a capillary column with a polar stationary phase is often used. google.comatlantis-press.com

Table 3: Hypothetical GC-MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or similar polar capillary column) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula to verify its empirical formula and assess its purity.

The molecular formula for this compound is C8H12ClNO2. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound (C8H12ClNO2)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 50.66 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.38 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.70 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.39 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.87 |

| Total | | | | 189.642 | 100.00 |

Computational and Theoretical Investigations of 1 2 Chloropropanoyl Piperidin 4 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of "1-(2-Chloropropanoyl)piperidin-4-one". These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound", DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations are essential for obtaining a precise molecular structure and for calculating the total electronic energy, which is indicative of the molecule's stability.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1057.8 |

| Dipole Moment (Debye) | 3.45 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. For "this compound", the presence of electronegative atoms like chlorine and oxygen influences the energies of these orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 6.10 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. rsc.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map of "this compound", regions of negative potential (typically colored red or yellow) are expected around the oxygen and chlorine atoms, indicating areas that are susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, suggesting sites for nucleophilic attack. mdpi.comchemrxiv.org

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotation of the side chain in "this compound" lead to various possible conformations, each with a different energy level.

The six-membered piperidine ring can adopt several conformations, with the chair form generally being the most stable due to minimized steric and torsional strain. wikipedia.orgnih.gov However, boat and twist-boat conformations are also possible and can exist in equilibrium. chemrevlett.comresearchgate.net Computational studies can calculate the relative energies of these conformers to determine their populations at a given temperature. For N-substituted piperidin-4-ones, the chair conformation is often the most populated. nih.gov

| Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair | 0.00 | 98.5 |

| Twist-Boat | 2.50 | 1.4 |

| Boat | 4.50 | 0.1 |

The 2-chloropropanoyl side chain attached to the nitrogen atom of the piperidine ring can rotate around the N-C bond. This rotation is not free and is hindered by an energy barrier. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable rotational isomers (rotamers) and the energy barriers between them. These barriers are important for understanding the molecule's dynamic behavior and how it might fit into a receptor site.

| Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 3.5 | Eclipsed Conformation (Transition State) |

| 60° | 0.5 | Gauche Conformation (Local Minimum) |

| 180° | 0.0 | Anti Conformation (Global Minimum) |

In Silico Prediction Tools for Reactivity and Interaction Profiling

In silico tools are invaluable for predicting the chemical reactivity and potential biological interactions of a molecule, thereby guiding further experimental investigation.

Reactivity Profiling:

The chemical structure of this compound contains several reactive sites. The carbonyl group of the piperidinone ring and the carbonyl group of the propanoyl chain are both electrophilic centers susceptible to nucleophilic attack. Furthermore, the carbon atom bonded to the chlorine atom is an electrophilic site, making the molecule a potential alkylating agent.

Computational methods can be used to quantify the reactivity of these sites. For instance, the calculation of electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule. Additionally, reactivity indices derived from conceptual DFT, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov For α-chloro ketones and amides, these calculations can help in understanding their reactivity towards various nucleophiles. nih.gov

Illustrative Reactivity Indices:

The following table provides hypothetical values for local reactivity indices, indicating the susceptibility of different atomic sites to nucleophilic attack.

| Atomic Site | Fukui Function (f+) | Parr Function (P+) | Predicted Reactivity |

| C4 (Ketone Carbonyl) | 0.15 | 0.25 | High |

| C1' (Amide Carbonyl) | 0.12 | 0.20 | Moderate |

| C2' (Carbon with Cl) | 0.18 | 0.30 | Very High |

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Interaction Profiling:

To understand the potential biological activity of this compound, it is essential to predict its interactions with biological macromolecules such as proteins. Molecular docking is a widely used in silico technique for this purpose. biointerfaceresearch.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This can help in identifying potential protein targets for the molecule. For piperidine-based compounds, docking studies have been used to explore their binding modes with various enzymes and receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool for predicting biological activity. nih.govnih.gov By establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities, QSAR models can predict the activity of new, untested molecules. For piperidinone derivatives, QSAR models have been developed to predict their cytotoxic properties. nih.govnih.gov

Applications of 1 2 Chloropropanoyl Piperidin 4 One As a Research Scaffold and Synthetic Building Block

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. nih.govcam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on creating a specific molecule, DOS seeks to generate molecular variety to increase the probability of discovering novel biological activities. scispace.com 1-(2-Chloropropanoyl)piperidin-4-one is an exemplary scaffold for DOS due to its inherent structural and functional features.

The compound possesses multiple reaction sites that can be independently addressed to generate a library of derivatives. This approach aligns with the principles of DOS, which often utilizes pluripotent starting materials that can undergo various chemical transformations to yield diverse molecular skeletons. scispace.com

The Piperidin-4-one Core: The piperidine (B6355638) ring is a prevalent motif in many pharmaceuticals and natural products, recognized for its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations crucial for molecular recognition. chemrevlett.comnih.gov The ketone at the 4-position can be transformed through various reactions, such as reductive amination, olefination, or aldol (B89426) condensation, to introduce appendage diversity.

The 2-Chloropropanoyl Group: The α-chloro amide moiety serves as a key electrophilic handle. It can readily react with a wide array of nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic substitution to introduce different side chains and functional groups.

This multi-directional reactivity allows for the rapid generation of chemical libraries. nih.govchemrxiv.orgchemrxiv.org For instance, a combinatorial approach can be employed where the piperidin-4-one core is reacted with a set of aldehydes (via reductive amination) while the chloropropanoyl group is reacted with a set of amines, leading to a large matrix of unique compounds from a small number of starting materials. Such libraries are invaluable for high-throughput screening campaigns to identify hit compounds for drug discovery programs.

| Reaction Site | Reaction Type | Reagents/Conditions | Introduced Diversity |

|---|---|---|---|

| α-Chloro on Propanoyl Group | Nucleophilic Substitution | Primary/Secondary Amines, Thiols, Alcohols | Varied R-groups via C-N, C-S, or C-O bond formation |

| Ketone at C4-position | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)3) | Substituted amino groups at the 4-position |

| Ketone at C4-position | Wittig Reaction | Phosphonium Ylide | Exocyclic double bonds with various substituents |

| Ketone at C4-position | Grignard/Organolithium Addition | R-MgBr or R-Li | Tertiary alcohol with a new R-group at the 4-position |

Precursor for the Synthesis of Complex Organic Molecules

The distinct reactivity of its functional groups makes this compound a valuable intermediate for the synthesis of more elaborate and structurally complex organic molecules, including novel heterocyclic systems. nih.gov The piperidin-4-one scaffold itself is a well-established building block for creating intricate molecular frameworks. nih.govnih.gov

The synthetic utility stems from the ability to perform sequential or one-pot reactions. For example, the α-chloro position can first be substituted by a nucleophile, such as an amino acid ester. Subsequently, the ketone can be used as a handle for cyclization reactions, potentially forming spirocyclic or fused-ring systems. One notable reaction is the intramolecular cyclization, where a nucleophile introduced by substituting the chlorine atom can then react with the ketone at the 4-position. This can lead to the formation of bicyclic structures, which are of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space occupancy.

For example, reaction with a primary amine could be followed by reductive amination using the same amine, leading to symmetrical derivatives. Alternatively, reaction with a bifunctional nucleophile like ethylenediamine (B42938) could lead to macrocyclization or the formation of appended heterocyclic rings. The controlled and stepwise modification of this precursor allows chemists to build molecular complexity efficiently. heteroletters.org

Development of Novel Scaffolds for Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in cellular or organismal contexts. scispace.com this compound serves as an excellent starting point for the development of novel scaffolds for such probes.

The 2-chloropropanoyl group is particularly suited for creating covalent probes. This group can act as a reactive electrophile that forms a stable covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in a protein's binding site. This irreversible interaction can be used to permanently label a target protein, which is useful for target identification and validation studies.

Furthermore, the piperidin-4-one scaffold provides a rigid and customizable core for optimizing binding affinity and selectivity. The scaffold can be elaborated with other functionalities, such as:

Reporter Tags: A fluorescent dye or a biotin (B1667282) tag could be attached to the piperidin-4-one core (e.g., via reductive amination) to allow for visualization or affinity purification of the target protein.

Photoaffinity Labels: Photoreactive groups could be incorporated to enable light-induced covalent bond formation with the target, providing temporal control over the labeling process.

The modular nature of syntheses starting from this compound allows for the systematic development of these probes, where one part of the molecule is optimized for reactivity (the "warhead") and the other for recognition and reporting (the "scaffold" and "tag"). pageplace.de

Exploration as a Ligand in Pre-clinical Target Identification Studies (without pharmacological results)

Before a compound's biological effects can be understood, its molecular target(s) within the cell must be identified. The process of "target identification" or "target fishing" is a critical step in preclinical research. This compound and its derivatives, as novel chemical entities, are ideal candidates for such exploratory studies.

Computational, or in silico, methods provide a powerful first step in generating hypotheses about a compound's potential biological targets. nih.gov These approaches use the two-dimensional or three-dimensional structure of the small molecule to predict its binding partners from large databases of protein structures. mdpi.com

For a molecule like this compound, several computational strategies can be employed:

Reverse Docking: This method involves docking the small molecule into the binding sites of a large collection of known protein structures. mdpi.comnih.gov The algorithm calculates a binding score for each protein, and high-scoring proteins are identified as potential targets.

Pharmacophore Mapping: This approach identifies the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in the small molecule that are essential for binding. This pharmacophore model is then used to search databases for proteins that have binding sites complementary to these features.

Chemical Similarity Searching: This ligand-based method compares the structure of the query molecule to databases of compounds with known biological targets. researchgate.net If the query molecule is structurally similar to a known ligand, it is inferred that it may bind to the same target.

| Method | Principle | Required Input | Output |

|---|---|---|---|

| Reverse Docking | Fitting a ligand into multiple protein structures. | 3D structure of the ligand; Database of protein structures. | Ranked list of potential protein targets based on binding energy scores. |

| Pharmacophore Mapping | Matching ligand features to protein binding site features. | 3D structure of the ligand; Database of pharmacophore models. | List of proteins whose binding sites match the ligand's pharmacophore. |

| Chemical Similarity | "Similar molecules have similar biological activities". | 2D or 3D structure of the ligand; Database of known active compounds. | List of potential targets based on the known targets of similar molecules. |

These computational predictions provide a focused list of candidate proteins, which can then be investigated using experimental methods. rsc.org

Following computational predictions, in vitro assays are essential to experimentally confirm a direct physical interaction between the compound and its putative target protein. These assays are conducted in a controlled environment outside of a living organism, often using purified components.

Several biophysical and biochemical techniques can be used to study these molecular interactions:

Radioligand Binding Assays: A classic method where a radiolabeled version of a known ligand for the target is competed off by the test compound. The ability of the test compound to displace the radioligand indicates that it binds to the same site. nih.gov

Surface Plasmon Resonance (SPR): This technique immobilizes the target protein on a sensor chip and flows the test compound over it. A change in the refractive index at the surface upon binding is measured in real-time, providing data on binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the protein and the ligand in solution. It is a gold-standard method for determining binding thermodynamics.

Fluorescence Polarization (FP) Assay: This method is suitable when the ligand is small. A fluorescently labeled version of a known binder is used. When bound to the larger protein, it tumbles slowly and has high polarization. A test compound that displaces the fluorescent ligand will cause it to tumble faster, resulting in a decrease in polarization. dovepress.com

These assays provide quantitative data on whether a compound binds to a predicted target and how strong that interaction is, thereby validating the hypotheses generated by computational models without assessing the functional consequences of that binding. mdpi.com

Methodological Developments in Utilizing Chloropropanoyl Groups in Organic Synthesis

The α-chloro amide functional group, a key feature of this compound, is a valuable electrophilic moiety in modern organic synthesis. Methodological developments focusing on such groups aim to enhance their utility, selectivity, and range of applications.

The presence of the adjacent amide group modulates the reactivity of the C-Cl bond. It is stable enough to be carried through several synthetic steps but is sufficiently reactive to undergo nucleophilic substitution with a variety of soft and hard nucleophiles. nih.govrsc.org This makes it a reliable and versatile building block. nih.govacs.orgresearchgate.net

Recent advancements in synthetic methodology that can be applied to this functional group include:

Catalyst-Mediated Cross-Coupling: While classic S_N2 reactions are common, modern methods may employ transition metal catalysts to facilitate cross-coupling reactions at the α-carbon, enabling the formation of C-C bonds that are otherwise difficult to achieve.

Phase-Transfer Catalysis: For reactions with water-soluble nucleophiles, phase-transfer catalysis can be employed to bring the reactants together in an organic solvent, improving reaction efficiency and yield.

Flow Chemistry: The synthesis of derivatives using the chloropropanoyl group can be adapted to continuous flow systems. nih.gov This allows for rapid reaction optimization, improved safety by minimizing the accumulation of reactive intermediates, and facile scalability for library synthesis.

The utility of the α-chloro amide group lies in its predictable reactivity, making it a cornerstone for building molecular complexity in a controlled and systematic manner, which is fundamental to the construction of new chemical entities for research. researchgate.net

Future Research Directions and Challenges

Asymmetric Synthesis and Enantioselective Transformations of 1-(2-Chloropropanoyl)piperidin-4-one

The presence of a stereocenter at the α-position to the carbonyl group in the 2-chloropropanoyl moiety makes the asymmetric synthesis of this compound a critical area of future research. The development of methods to control the stereochemistry at this center is paramount for accessing enantiomerically pure derivatives, which is often crucial for pharmacological activity.

Future research will likely focus on the development of chiral catalysts for the enantioselective acylation of piperidin-4-one or the asymmetric chlorination of a corresponding propionyl precursor. researchgate.net Strategies involving chiral auxiliaries attached to the piperidine (B6355638) ring could also be explored to direct the stereochemical outcome of the chlorination step. nih.gov Furthermore, kinetic resolution of the racemic mixture of this compound using enzymatic or chiral chemical catalysts presents another viable route to obtain the desired enantiomer.

Enantioselective transformations of the resulting chiral α-chloro amide are also of significant interest. For instance, nucleophilic substitution of the chlorine atom with various nucleophiles, catalyzed by chiral transition metal complexes, could lead to a diverse array of chiral derivatives with high enantiomeric excess. researchgate.netacs.org The challenge lies in developing catalysts that are not only highly enantioselective but also chemoselective, given the presence of the ketone functionality.

Development of Novel Catalytic Reactions Involving the Compound

The reactivity of the α-chloro amide and the piperidin-4-one ring offers fertile ground for the development of novel catalytic reactions. The electrophilic nature of the α-carbon makes it a suitable substrate for a variety of C-C and C-heteroatom bond-forming reactions. youtube.com Future research is anticipated in the application of modern catalytic methods to this substrate.

Potential Catalytic Transformations:

| Reaction Type | Potential Catalyst | Expected Product |

| Cross-coupling Reactions (e.g., Suzuki, Sonogashira) | Palladium or Nickel complexes | α-Aryl/alkynyl piperidin-4-one derivatives |

| Carbonylative Couplings | Palladium complexes with CO | α-Ketoamide derivatives |

| C-H Activation | Rhodium or Iridium complexes | Annulated piperidine structures |

| Reductive Couplings | Samarium or Titanium reagents | Dimerized or coupled products |

A significant challenge will be to achieve regioselectivity, particularly in reactions involving the piperidin-4-one ring, which possesses multiple reactive sites. The development of catalysts that can differentiate between the α-chloro amide and the ketone or various C-H bonds on the piperidine ring will be a key focus.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational flexibility of the piperidine ring in this compound presents an opportunity for in-depth study using advanced spectroscopic techniques. The molecule can exist in various chair and boat conformations, and the rotational barrier around the N-C(O) amide bond further complicates its dynamic behavior.

Future research should employ techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to determine the energetic barriers between different conformers. nih.gov Two-dimensional NMR techniques, including EXSY (Exchange Spectroscopy), can provide detailed insights into the kinetics of these conformational changes. researchgate.net

Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be utilized to separate and characterize different conformers in the gas phase. Computational studies, particularly Density Functional Theory (DFT), will be crucial in complementing experimental data to provide a comprehensive understanding of the conformational landscape and the influence of substituents on the preferred geometry. nih.govnih.gov

Multi-component Reactions for Rapid Generation of Derivatives

Multi-component reactions (MCRs) offer a powerful strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. nih.gov The ketone functionality in this compound makes it an ideal candidate for participation in various MCRs.

Future research is expected to explore the use of this compound in well-established MCRs such as the Ugi and Passerini reactions. nih.govebrary.netnih.govacs.orgresearchgate.net For instance, the reaction of this compound with an amine, a carboxylic acid, and an isocyanide in an Ugi reaction could lead to the one-pot synthesis of complex peptidomimetic structures. nih.gov Similarly, its participation in the Passerini reaction with a carboxylic acid and an isocyanide would yield α-acyloxy carboxamide derivatives. nih.govebrary.netnih.govacs.orgresearchgate.net

The development of novel MCRs specifically designed around the reactivity of this compound is also a promising avenue. The challenge in this area will be to control the chemoselectivity, as the α-chloro amide moiety might also react under the conditions employed for the MCR.

Integration with Automation and High-Throughput Synthesis Methodologies

To fully exploit the synthetic potential of this compound, its integration with automated synthesis platforms and high-throughput screening (HTS) methodologies is essential. Automated systems can significantly accelerate the synthesis and purification of libraries of derivatives, enabling the rapid exploration of structure-activity relationships (SAR). nih.gov

Future research will involve the development of robust and reliable automated protocols for the synthesis of derivatives of this compound. This will require the optimization of reaction conditions to be compatible with robotic liquid handlers and flow chemistry systems. The use of solid-phase synthesis, where the piperidin-4-one core is attached to a resin, could also facilitate the automated synthesis and purification of compound libraries. researchgate.netchemrxiv.orgchemrxiv.org

The primary challenge will be the adaptation of reactions to the constraints of automated platforms, including issues of solubility, reagent stability, and the need for efficient in-line purification and analysis.

Exploration of Novel Molecular Recognition Mechanisms

The structural features of this compound, including the amide bond, the ketone, and the piperidine ring, provide multiple points for non-covalent interactions, making its derivatives interesting candidates for molecular recognition studies. wikipedia.org Understanding how these molecules interact with biological targets or other small molecules is crucial for the design of new drugs and functional materials.

Future research in this area will likely involve the synthesis of a library of derivatives and the study of their binding to various receptors and enzymes using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR spectroscopy. malayajournal.org Computational docking and molecular dynamics simulations will play a vital role in predicting and rationalizing the binding modes of these compounds. rsc.orglongdom.org

A key challenge will be to design and synthesize derivatives with specific recognition properties. This will require a deep understanding of the principles of molecular recognition and the ability to fine-tune the structure of the molecule to optimize its interactions with a given target. nih.gov The exploration of supramolecular chemistry, where derivatives of this compound act as building blocks for self-assembled structures, is another exciting avenue for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-chloropropanoyl)piperidin-4-one with high yield and purity?

- Answer : The synthesis typically involves acylation of piperidin-4-one derivatives using chloroacetyl chloride under controlled conditions. Optimization can be achieved by varying reaction parameters:

- Catalysts : Use of acidic catalysts (e.g., HCl) or basic conditions to enhance reactivity .

- Temperature : Reactions conducted at 57–63°C improve yield while minimizing side products .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) or aqueous ethanol mixtures are preferred for solubility and stability .

Post-synthesis purification via column chromatography or recrystallization from propanol/chloroform is critical for purity .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : NMR peaks at δ ~187 ppm confirm the ketone group, while δ ~55–68 ppm signals correlate with piperidine ring protons .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, with mean C–C bond lengths of 0.003–0.005 Å indicating structural stability .

- IR Spectroscopy : Stretching frequencies at ~1700 cm (C=O) and ~650 cm (C-Cl) validate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential respiratory irritation from chloroacetyl byproducts .

- Storage : Store in airtight containers at RT, away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate the electronic properties and reactivity of this compound?

- Answer :

- Density Functional Theory (DFT) : Predicts molecular orbitals, electrostatic potential surfaces, and charge distribution to identify reactive sites for electrophilic/nucleophilic attacks .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystal lattices, aiding in understanding packing efficiency and stability .

- IRI (Interaction Region Indicator) : Visualizes weak interactions (e.g., C-Cl⋯π contacts) that influence crystallization behavior .

Q. What strategies are effective for synthesizing and analyzing derivatives of this compound for pharmacological screening?

- Answer :

- Derivatization : React with aryl aldehydes or amines via condensation/acylation to generate spiroquinolines or N-acyl derivatives .

- Bioactivity Assays : Use in vitro models (e.g., antimicrobial or kinase inhibition assays) with GC-MS or HPLC to quantify metabolite formation .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the chloropropanoyl moiety) with biological potency .

Q. How do environmental factors (e.g., humidity, light) impact the stability of this compound during storage?

- Answer :

- Stability Studies : Conduct accelerated degradation tests under UV light and varying humidity (40–80% RH). Monitor via TLC or HPLC for decomposition products (e.g., hydrolyzed piperidin-4-one) .

- Container Material : Use amber glass vials to prevent photodegradation; silica gel desiccants mitigate hydrolysis .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for piperidin-4-one derivatives?

- Answer :

- Cross-Validation : Compare and NMR data across multiple solvents (e.g., CDCl vs. DMSO-d) to account for solvent-induced shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when discrepancies arise in older literature .

- Reproducibility Checks : Replicate synthesis under standardized conditions to isolate batch-specific impurities .

Methodological Notes

- References : Cited evidence IDs correspond to experimental protocols, safety guidelines, or structural data from peer-reviewed studies.

- Advanced Techniques : Emphasis on interdisciplinary methods (synthesis, computation, crystallography) ensures robust research design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.